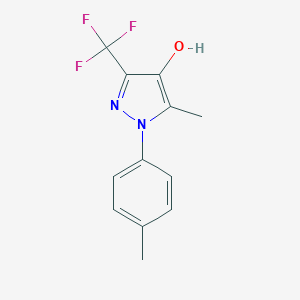
5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is also known as MTFP and has a molecular formula of C13H11F3N2O. In
Scientific Research Applications
MTFP has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of MTFP is in the field of cancer research. Studies have shown that MTFP has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells.
MTFP has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that MTFP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes MTFP a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of MTFP is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. For example, MTFP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. MTFP has also been shown to inhibit the activity of protein kinase B (AKT), a protein that is involved in cell survival and growth.
Biochemical and Physiological Effects
MTFP has been shown to have various biochemical and physiological effects. Studies have shown that MTFP can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. MTFP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using MTFP in lab experiments is its high potency. MTFP has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using MTFP is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of MTFP. One potential direction is to explore its potential use as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new synthesis methods for MTFP that can improve its solubility and yield. Additionally, further studies are needed to fully understand the mechanism of action of MTFP and its potential side effects.
Conclusion
In conclusion, MTFP is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Its high potency and anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of MTFP involves the reaction of 4-methylacetophenone with trifluoromethyl isocyanate followed by the reaction with hydrazine hydrate. The final product is obtained by reacting the intermediate with acetic acid. This synthesis method was first reported by Xu et al. in 2012 and has since been used by many researchers to obtain MTFP in high yields.
Properties
Molecular Formula |
C12H11F3N2O |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-ol |
InChI |
InChI=1S/C12H11F3N2O/c1-7-3-5-9(6-4-7)17-8(2)10(18)11(16-17)12(13,14)15/h3-6,18H,1-2H3 |
InChI Key |
YSYACRDSRJNJJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


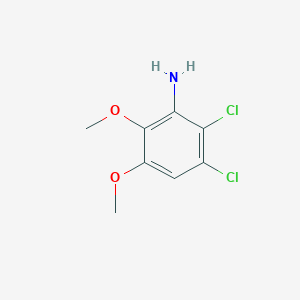
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)

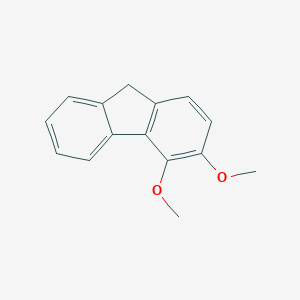
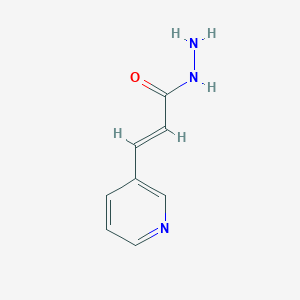
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
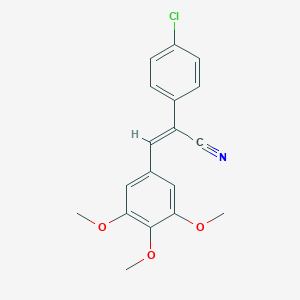
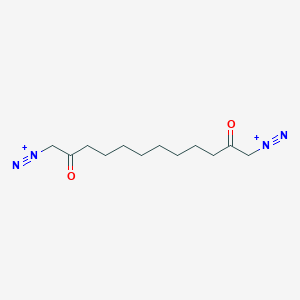

![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
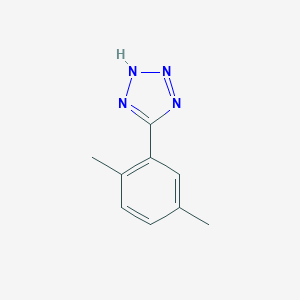
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
